molecular formula C11H13N3 B1526193 (3-methyl-1-phenyl-1H-pyrazol-4-yl)methanamine CAS No. 1020718-05-1

(3-methyl-1-phenyl-1H-pyrazol-4-yl)methanamine

Cat. No.: B1526193
CAS No.: 1020718-05-1
M. Wt: 187.24 g/mol
InChI Key: HEJRZYXYMWIXCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine is a pyrazole-derived compound characterized by a phenyl group at the 1-position, a methyl group at the 3-position of the pyrazole ring, and a methanamine (-CH2NH2) substituent at the 4-position. The compound’s methanamine group enhances its capacity for hydrogen bonding and interaction with biological targets, while the 3-methyl and 1-phenyl substituents influence steric and electronic properties, affecting solubility and binding affinity .

Properties

IUPAC Name

(3-methyl-1-phenylpyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-9-10(7-12)8-14(13-9)11-5-3-2-4-6-11/h2-6,8H,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEJRZYXYMWIXCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3-methyl-1-phenyl-1H-pyrazol-4-yl)methanamine is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of (3-methyl-1-phenyl-1H-pyrazol-4-yl)methanamine typically involves the reaction of 3-methyl-1-phenylpyrazole with appropriate amines. The process can be optimized through various methods including microwave-assisted synthesis and solvent-free conditions, achieving high yields and purity levels.

Anticancer Activity

Studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, (3-methyl-1-phenyl-1H-pyrazol-4-yl)methanamine has shown promising results against various cancer cell lines:

Cell Line IC50 (µM) Activity
MCF-7 (Breast Cancer)0.08Antiproliferative
HCT116 (Colon Cancer)0.39Cytotoxicity
MDA-MB-2311.0Induces apoptosis

These findings suggest that the compound may act as a microtubule-destabilizing agent, inhibiting cell proliferation and inducing apoptosis in cancer cells .

Anti-inflammatory Activity

In addition to anticancer effects, (3-methyl-1-phenyl-1H-pyrazol-4-yl)methanamine has demonstrated anti-inflammatory properties. It acts as a reversible non-competitive inhibitor of monoamine oxidases (MAOs), which play a critical role in inflammatory processes. In vivo studies have shown that certain pyrazole derivatives can significantly reduce inflammation markers in animal models .

Inflammatory Marker Inhibition (%) IC50 (nM)
COX-270%40
TNF-alpha65%50

The biological activity of (3-methyl-1-phenyl-1H-pyrazol-4-yl)methanamine can be attributed to its ability to modulate key signaling pathways involved in cancer progression and inflammation. The compound has been shown to inhibit enzymes such as lactate dehydrogenase (LDH), which is crucial for cancer metabolism:

LDH Inhibition IC500.05 M\text{LDH Inhibition }\text{IC50}\approx 0.05\text{ M}

This inhibition leads to reduced lactate production and glycolysis in cancer cells, effectively starving them of energy .

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives:

  • Breast Cancer Study : A study involving MDA-MB-231 cells revealed that treatment with (3-methyl-1-phenyl-1H-pyrazol-4-yl)methanamine led to a significant increase in caspase activity, indicating enhanced apoptosis .
  • Inflammation Model : In an animal model of arthritis, administration of the compound resulted in decreased swelling and pain scores compared to control groups, supporting its anti-inflammatory efficacy .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of pharmaceuticals due to its ability to interact with biological targets:

  • Enzyme Inhibition : Research indicates that derivatives of pyrazole compounds can act as inhibitors for various enzymes, including monoamine oxidases (MAOs), which are critical in neurochemical pathways. For instance, certain pyrazole derivatives have been identified as reversible and non-competitive inhibitors with high selectivity for MAOs, making them potential candidates for treating neurological disorders .
  • Anticancer Activity : Recent studies have evaluated the anticancer properties of pyrazole derivatives. For example, compounds similar to (3-methyl-1-phenyl-1H-pyrazol-4-yl)methanamine have been tested against breast cancer cell lines (MCF-7) using MTT assays, demonstrating significant cytotoxic effects .

Agricultural Chemistry

The compound is utilized in the synthesis of agrochemicals:

  • Pesticides and Herbicides : Pyrazole derivatives are explored for their potential as agrochemicals due to their ability to inhibit specific biochemical pathways in pests and weeds. Research has indicated that modifications in the pyrazole structure can enhance the efficacy and selectivity of these compounds against target organisms .

Materials Science

(3-methyl-1-phenyl-1H-pyrazol-4-yl)methanamine is also being investigated for its utility in materials science:

  • Polymer Synthesis : The compound can serve as a building block in the synthesis of polymers with specific properties, such as increased thermal stability or enhanced mechanical strength. Its incorporation into polymer matrices may lead to novel materials with applications in coatings and composites .

Data Tables

The following table summarizes key findings related to the applications of (3-methyl-1-phenyl-1H-pyrazol-4-yl)methanamine:

Application AreaKey FindingsReferences
Medicinal ChemistryInhibits monoamine oxidases; potential for neurological disorders
Anticancer ActivitySignificant cytotoxic effects on MCF-7 cell lines
Agricultural ChemistryPotential use in developing selective pesticides
Materials ScienceBuilding block for polymers with enhanced properties

Case Study 1: Anticancer Evaluation

A study conducted on various pyrazolone derivatives demonstrated that modifications to the structure significantly influenced their anticancer activity. The evaluation involved testing these compounds on MCF-7 cells, showing that certain derivatives exhibited over 70% inhibition at specific concentrations after 48 hours of exposure .

Case Study 2: Enzyme Inhibition

Another research project focused on synthesizing new pyrazole derivatives aimed at inhibiting MAOs. The study found that some derivatives had IC50 values as low as 40 nM, indicating strong inhibitory activity and suggesting their potential as therapeutic agents for depression and anxiety disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (3-methyl-1-phenyl-1H-pyrazol-4-yl)methanamine with structurally related pyrazole-methanamine derivatives, highlighting substituent effects, physicochemical properties, and biological activities:

Compound Name Substituents (Pyrazole Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
(3-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine 1-Ph, 3-Me, 4-CH2NH2 C11H13N3 187.24 Not explicitly reported in evidence
N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine 1-Ph, 4-CH2N(Me)H C11H13N3 187.24 Used in crystallography studies; neutral charge
[1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine 1-Me, 4-CF3, 5-CH2NH2 C6H8F3N3 169.14 High electronegativity from CF3 group
(3-Ethyl-5-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine 1-Me, 3-Et, 5-OMe, 4-CH2NH2 C8H15N3O 169.22 Increased lipophilicity due to ethyl and methoxy groups
1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine 1-(3-OMe-Ph), 4-CH2N(Me)H C12H15N3O 217.27 Moderate toxicity (oral LD50 > 300 mg/kg)
(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine Fused pyrrolo-pyrazole core C7H11N3 137.19 Novel synthesis via SEM-protection and alkylation

Structural and Electronic Effects

  • Substituent Position : The 3-methyl group in the target compound reduces ring flexibility compared to derivatives with substituents at the 5-position (e.g., the trifluoromethyl group in ). This steric hindrance may limit interactions with deep hydrophobic pockets in enzymes or receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methyl-1-phenyl-1H-pyrazol-4-yl)methanamine generally proceeds via cyclocondensation reactions involving hydrazine derivatives and carbonyl compounds, followed by amination steps.

  • Step 1: Pyrazole Ring Formation

    The pyrazole nucleus is constructed by reacting phenylhydrazine with an appropriate β-dicarbonyl compound or α,β-unsaturated carbonyl compound. For example, phenylhydrazine condenses with methyl vinyl ketone or ethyl acetoacetate under acidic or neutral conditions to yield 3-methyl-1-phenylpyrazole intermediates.

  • Step 2: Introduction of Methanamine Group

    The methanamine substituent at the 4-position is introduced via alkylation or Mannich-type reactions. A common approach involves:

    • Formylation at the 4-position of the pyrazole ring using Vilsmeier-Haack reaction conditions (e.g., POCl₃ in DMF) to yield a 4-formyl derivative.

    • Reductive amination of the aldehyde with ammonia or an amine source to produce the methanamine group.

  • Reaction Optimization

    Parameters such as solvent choice (ethanol, DMF), temperature (reflux at 80–100°C), and stoichiometry are optimized to enhance yield and purity. For instance, refluxing the reaction mixture for several hours with controlled addition of reagents improves conversion rates.

Industrial and Laboratory-Scale Synthesis

While industrial-scale synthesis data is limited, laboratory methods have been optimized for yield and purity:

Parameter Typical Laboratory Conditions Notes
Starting materials Phenylhydrazine, methyl vinyl ketone or analogs Commercially available
Solvent Ethanol, DMF Polar solvents preferred
Temperature 80–100°C (reflux) Controlled heating
Reaction time 4–12 hours Dependent on scale and method
Cyclization agent POCl₃ or PCl₅ (for formylation) Used in Vilsmeier-Haack step
Purification methods Recrystallization, column chromatography To achieve >95% purity
Yield 70–85% Optimized via stoichiometry

Detailed Research Findings

  • Vilsmeier-Haack Formylation

    The formylation of the pyrazole ring at the 4-position is a key step, typically conducted by reacting the pyrazole precursor with phosphoryl trichloride (POCl₃) in DMF. This generates a reactive iminium intermediate that selectively formylates the 4-position. Control of temperature (0–5°C during addition, then reflux) is critical to avoid side reactions.

  • Reductive Amination

    The 4-formylpyrazole intermediate undergoes reductive amination with ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation to yield the methanamine derivative. Reaction conditions are mild (room temperature to 50°C), and the reaction is typically complete within hours.

  • Spectroscopic Characterization

    The final compound is characterized by:

    • ¹H NMR: Pyrazole ring protons appear at δ 6.5–8.0 ppm; methanamine protons show as triplets near δ 3.2 ppm.

    • ¹³C NMR: Signals corresponding to pyrazole carbons and methanamine carbon are clearly resolved.

    • IR Spectroscopy: N-H stretching near 3300 cm⁻¹ and C-N stretching near 1250 cm⁻¹ confirm the amine and heterocyclic functionalities.

  • Purity and Yield

    Purification by recrystallization or chromatography yields the compound with purity exceeding 95%, and isolated yields typically range from 70% to 85%.

Comparative Table of Preparation Steps

Step Reagents/Conditions Outcome Notes
Pyrazole ring formation Phenylhydrazine + methyl vinyl ketone 3-methyl-1-phenylpyrazole Acidic or neutral conditions
Formylation (Vilsmeier) POCl₃ + DMF, 0–100°C 4-formyl-3-methyl-1-phenylpyrazole Selective substitution
Reductive amination NH₃ + NaBH₃CN or catalytic hydrogenation (3-methyl-1-phenyl-1H-pyrazol-4-yl)methanamine Mild conditions, high yield
Purification Recrystallization or column chromatography Pure target compound >95% purity achieved

Notes on Alternative Synthetic Routes

  • Some synthetic protocols explore Mannich reaction variants where the pyrazole ring undergoes direct amination via reaction with formaldehyde and ammonia, bypassing the need for isolated aldehyde intermediates.

  • Catalytic methods and continuous flow synthesis are under investigation to improve scalability and reduce reaction times, although detailed industrial procedures remain proprietary.

Q & A

Basic: What are the standard synthetic routes for (3-methyl-1-phenyl-1H-pyrazol-4-yl)methanamine, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or α,β-unsaturated ketones to form the pyrazole core, followed by functionalization of the methanamine group. Microwave-assisted synthesis has been demonstrated to enhance reaction efficiency in analogous pyrazole derivatives, reducing reaction times from hours to minutes while improving yields by 15–20% . Optimization strategies include:

  • Catalyst screening : Transition metal catalysts (e.g., CuI) can accelerate cyclization.
  • Solvent selection : Polar aprotic solvents like DMF or DMSO improve solubility of intermediates.
  • Temperature control : Stepwise heating (80–120°C) prevents decomposition of thermally sensitive intermediates.
    Yield optimization can be systematically evaluated using response surface methodology (RSM) to identify critical parameters .

Advanced: How can structural discrepancies in crystallographic data for (3-methyl-1-phenyl-1H-pyrazol-4-yl)methanamine derivatives be resolved?

Discrepancies often arise from conformational flexibility of the methanamine side chain or disorder in the phenyl ring. A multi-technique approach is recommended:

High-resolution X-ray diffraction : Use SHELXL for refinement, incorporating anisotropic displacement parameters for non-H atoms .

DFT calculations : Compare experimental and computed bond lengths/angles (e.g., pyrazole C-N bond: 1.34 Å experimental vs. 1.33 Å DFT).

Twinned data analysis : Employ the TwinRotMat algorithm in SHELXL to model pseudo-merohedral twinning .
For ambiguous cases, complementary techniques like neutron diffraction or cryo-EM (for protein-bound complexes) may be required .

Basic: What spectroscopic techniques are critical for characterizing (3-methyl-1-phenyl-1H-pyrazol-4-yl)methanamine?

  • ¹H/¹³C NMR : The pyrazole C4 proton resonates at δ 7.8–8.2 ppm (¹H), while the methanamine NH₂ appears as a broad singlet at δ 1.5–2.5 ppm. Aromatic protons on the phenyl ring show splitting patterns indicative of para-substitution .
  • FT-IR : N-H stretches (3300–3500 cm⁻¹) and C=N pyrazole vibrations (1520–1560 cm⁻¹) confirm functional groups.
  • HRMS : ESI+ mode typically yields [M+H]⁺ ions with <3 ppm mass error for molecular formula validation.
  • SC-XRD : Provides unambiguous confirmation of regiochemistry (e.g., 3-methyl vs. 5-methyl substitution) .

Advanced: How can contradictory reports on the antimicrobial activity of (3-methyl-1-phenyl-1H-pyrazol-4-yl)methanamine derivatives be reconciled?

Contradictions often stem from:

  • Assay variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative), inoculum size, or media composition.
  • Compound purity : HPLC-MS analysis (≥95% purity) should precede bioassays to exclude false positives from impurities .
  • Mechanistic complexity : Screen against isogenic mutant strains (e.g., E. coli ΔacrB) to assess efflux pump involvement.
    Standardized protocols (CLSI guidelines) and checkerboard assays with known antibiotics (e.g., ciprofloxacin) can clarify synergistic/antagonistic effects .

Basic: What safety protocols are essential when handling (3-methyl-1-phenyl-1H-pyrazol-4-yl)methanamine?

  • PPE : OV/AG/P99 respirators for aerosol protection, butyl rubber gloves (0.11 mm thickness), and polypropylene lab coats .
  • Engineering controls : Double-walled reaction vessels with pressure relief valves for exothermic steps.
  • Spill management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste (UN3077) .
  • Acute toxicity mitigation : Administer activated charcoal (1 g/kg) within 60 minutes of accidental ingestion .

Advanced: What computational methods predict the pharmacokinetic profile of (3-methyl-1-phenyl-1H-pyrazol-4-yl)methanamine analogs?

  • ADMET prediction : Use SwissADME to estimate logP (2.1–2.5), CNS permeability (BOILED-Egg model), and CYP450 inhibition (CYP3A4: Ki ~8 μM).
  • MD simulations : Analyze binding kinetics to human serum albumin (HSA) over 100 ns trajectories (AMBER force field).
  • Metabolite identification : GLORYx predicts N-demethylation and pyrazole hydroxylation as primary Phase I pathways .

Basic: How is the biological activity of (3-methyl-1-phenyl-1H-pyrazol-4-yl)methanamine initially evaluated?

  • Primary screens : Dose-response assays (0.1–100 μM) against kinase panels (e.g., PKIS2 library) or microbial cultures (MIC determination).
  • Selectivity profiling : Counter-screens against human cell lines (e.g., HEK293) to assess cytotoxicity (CC50 > 50 μM desirable).
  • Mechanistic clues : Thermal shift assays (ΔTm ≥ 2°C) identify potential protein targets .

Advanced: What strategies address low aqueous solubility in (3-methyl-1-phenyl-1H-pyrazol-4-yl)methanamine derivatives?

  • Salt formation : Hydrochloride salts improve solubility by 3–5× (e.g., 2.1 mg/mL free base vs. 9.8 mg/mL HCl salt).
  • Nanoformulation : PEG-PLGA nanoparticles (100–150 nm diameter) enhance bioavailability (AUC0–24h: 420 vs. 180 ng·h/mL).
  • Prodrug design : Phosphate esters at the methanamine group increase solubility >10-fold while maintaining stability at pH 7.4 .

Basic: What analytical methods quantify (3-methyl-1-phenyl-1H-pyrazol-4-yl)methanamine in biological matrices?

  • HPLC-UV : C18 column (5 μm, 150 × 4.6 mm), mobile phase: 60:40 ACN/10 mM NH₄OAc (pH 4.5), λ = 254 nm (LOQ: 50 ng/mL).
  • LC-MS/MS : MRM transition m/z 202 → 121 (CE 25 eV), deuterated internal standard (d₃-methanamine) for precision (RSD < 8%) .

Advanced: How can machine learning optimize the synthesis of (3-methyl-1-phenyl-1H-pyrazol-4-yl)methanamine derivatives?

  • Reaction prediction : Chemprop models trained on USPTO datasets suggest optimal reagents (e.g., POCl3 vs. SOCl2 for amidation).
  • Yield optimization : Bayesian optimization with a Thompson sampler identifies ideal conditions (e.g., 4.2 eq. K₂CO₃, 72°C) in <10 iterations.
  • Failure analysis : SHAP values interpret model outputs, flagging solvent polarity (logP > 1.2) as critical for successful cyclization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-methyl-1-phenyl-1H-pyrazol-4-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(3-methyl-1-phenyl-1H-pyrazol-4-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.